![molecular formula C11H16O2 B12083976 2-[(tert-Butoxy)methyl]phenol](/img/structure/B12083976.png)
2-[(tert-Butoxy)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(tert-Butoxy)methyl]phenol is an organic compound characterized by a phenol group substituted with a tert-butoxy methyl group at the ortho position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(tert-Butoxy)methyl]phenol typically involves the protection of the hydroxyl group of phenol followed by alkylation. One common method includes the reaction of phenol with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. Catalysts such as cesium carbonate can be employed to enhance the reaction efficiency and reduce the reaction time.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of reduced phenolic compounds.
Substitution: The tert-butoxy group can be substituted under acidic conditions, often using reagents like hydrochloric acid or sulfuric acid. This reaction can yield various substituted phenols depending on the conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Hydrochloric acid, sulfuric acid.
Major Products Formed:
Oxidation: Quinones, oxidized phenolic derivatives.
Reduction: Reduced phenolic compounds.
Substitution: Substituted phenols.
Aplicaciones Científicas De Investigación
2-[(tert-Butoxy)methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex phenolic compounds.
Biology: This compound can be used in the study of enzyme interactions and as a model compound for understanding phenolic compound behavior in biological systems.
Medicine: Research into its potential therapeutic properties is ongoing, particularly its antioxidant activity.
Industry: It is used in the production of polymers, resins, and as a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism by which 2-[(tert-Butoxy)methyl]phenol exerts its effects is primarily through its phenolic hydroxyl group. This group can participate in hydrogen bonding, electron donation, and radical scavenging activities. The tert-butoxy group provides steric hindrance, which can influence the compound’s reactivity and interaction with other molecules. Molecular targets include enzymes and receptors that interact with phenolic compounds, affecting pathways related to oxidative stress and cellular signaling.
Similar Compounds:
2-tert-Butyl-4,6-dimethylphenol: This compound has similar steric properties but differs in the position and number of substituents.
Phenol: The parent compound, lacking the tert-butoxy group, is more reactive and less sterically hindered.
tert-Butylphenol: Similar in having a tert-butyl group but differs in the position of substitution.
Uniqueness: this compound is unique due to the combination of the tert-butoxy group and the phenolic hydroxyl group, which provides a balance of steric hindrance and reactivity. This makes it particularly useful in applications requiring controlled reactivity and stability.
Propiedades
Fórmula molecular |
C11H16O2 |
|---|---|
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
2-[(2-methylpropan-2-yl)oxymethyl]phenol |
InChI |
InChI=1S/C11H16O2/c1-11(2,3)13-8-9-6-4-5-7-10(9)12/h4-7,12H,8H2,1-3H3 |
Clave InChI |
STEBGWWYSZVMPC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OCC1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


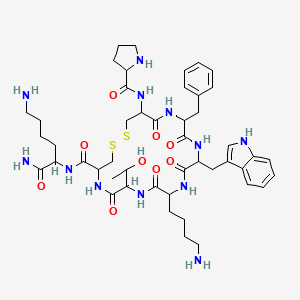

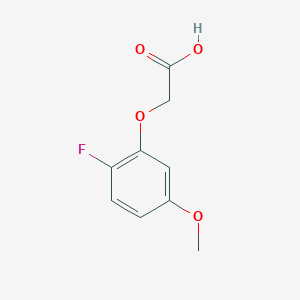

![2-Fluoro-4-[(oxolan-3-yl)methoxy]aniline](/img/structure/B12083922.png)

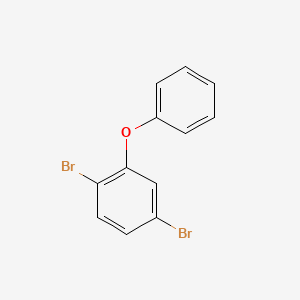
![[4-[[5-(carbamoylamino)-2-[[2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-methyl-N-[2-(methylamino)ethyl]carbamate](/img/structure/B12083957.png)
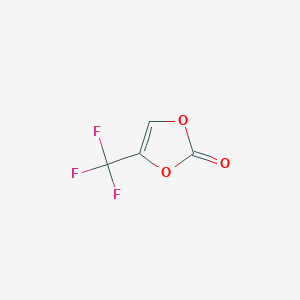
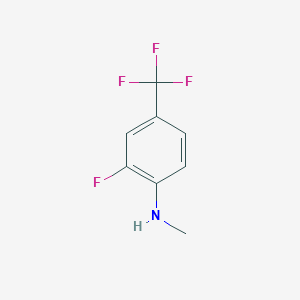
![5-{[(3R)-3-methylpiperazin-1-yl]methyl}pyrimidine](/img/structure/B12083974.png)
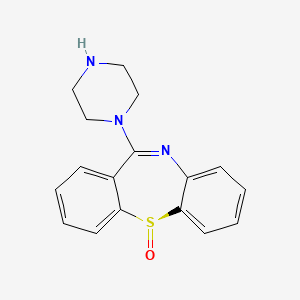
![sodium;2-amino-3-[hydroxy-[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoate](/img/structure/B12083983.png)
![b-D-Galactopyranoside, 2-[2-(2-azidoethoxy)ethoxy]ethyl,2,3,4,6-tetraacetate](/img/structure/B12083993.png)
